molecular formula C15H30Br2 B1628103 1,15-Dibromopentadecane CAS No. 81726-81-0

1,15-Dibromopentadecane

Cat. No. B1628103
CAS RN: 81726-81-0
M. Wt: 370.21 g/mol
InChI Key: MPCLDIKGVNAKFM-UHFFFAOYSA-N
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Description

1,15-Dibromopentadecane is a synthetic compound that belongs to the class of long-chain alkyl bromides. It is a colorless, odorless, and waxy solid that is soluble in organic solvents. The compound has been extensively studied in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Liquid Crystalline Polyethers and Mesophase Formation

1,15-Dibromopentadecane has been studied in the context of liquid crystalline polyethers. The research by Percec and Tsuda (1990) explored the synthesis and characterization of polyethers derived from 1,15-dibromopentadecane, demonstrating its utility in forming crystalline and nematic mesophases. This has implications for the development of materials with specific thermal and optical properties (Percec & Tsuda, 1990).

Applications in Organic Synthesis

The compound has been utilized in organic synthesis, as shown in the work by Schmidt et al. (2004). They described the syntheses of complex organic structures, where 1,15-dibromopentadecane was used as a key intermediate. This highlights its role in the synthesis of novel organic compounds with potential applications in various fields of chemistry (Schmidt, Gleiter, & Rominger, 2004).

Marine Natural Products Research

In the field of marine natural products, Ji et al. (2007) identified compounds structurally related to 1,15-dibromopentadecane in the marine red alga Laurencia decumbens. Although these compounds were not active in their cytotoxic assays, this research contributes to the understanding of marine bioactive compounds and their potential applications (Ji, Li, Li, & Wang, 2007).

Structural Elucidation and Biomimetic Conversion

The research on novel diterpenoids, including those with structures related to 1,15-dibromopentadecane, has been conducted by Xiang et al. (2021). They focused on structural elucidation and biomimetic conversion, contributing to the field of natural product chemistry and pharmacology (Xiang et al., 2021).

Future Directions

: Apollo Scientific : Ambeed : BenchChem

properties

IUPAC Name

1,15-dibromopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30Br2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCLDIKGVNAKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCBr)CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556836
Record name 1,15-Dibromopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,15-Dibromopentadecane

CAS RN

81726-81-0
Record name 1,15-Dibromopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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